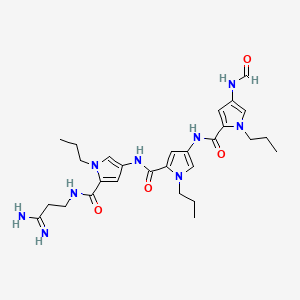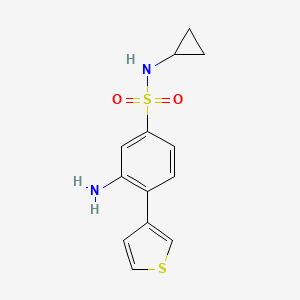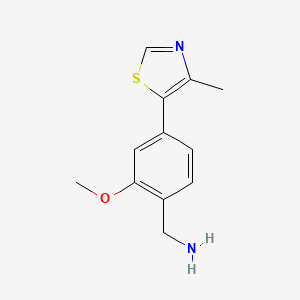
Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester is a chemical compound with the molecular formula C32H66O5Sn2. It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, and is often used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester typically involves the reaction of octanoic acid with a tin-based reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and tin hydrides.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include tin oxides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester involves its interaction with molecular targets such as enzymes and receptors. The tin atoms in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 1,1’- (1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester: Similar in structure but with acetic acid instead of octanoic acid.
Benzoic acid, 1,1’-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester: Contains benzoic acid instead of octanoic acid.
Uniqueness
Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
56533-00-7 |
|---|---|
Formule moléculaire |
C32H66O5Sn2 |
Poids moléculaire |
768.3 g/mol |
Nom IUPAC |
[dibutyl-[dibutyl(octanoyloxy)stannyl]oxystannyl] octanoate |
InChI |
InChI=1S/2C8H16O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8(9)10;4*1-3-4-2;;;/h2*2-7H2,1H3,(H,9,10);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
JODHNYNOXHOLEN-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)





![2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)


![(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B13978478.png)




